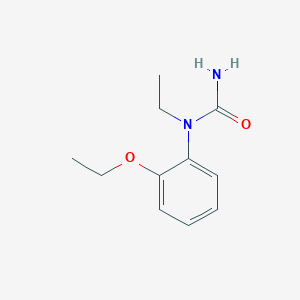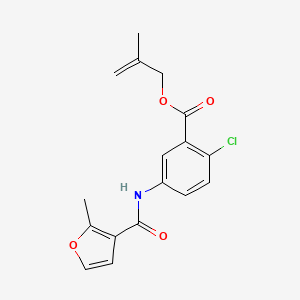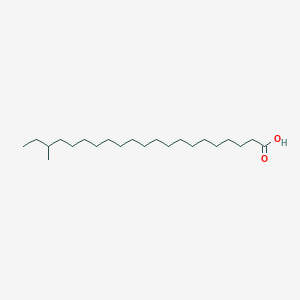
19-Methylheneicosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Methylheneicosanoic acid is a long-chain fatty acid with the molecular formula C22H44O2. It is a branched fatty acid, specifically a methyl-branched derivative of heneicosanoic acid. This compound is known for its hydrophobic nature and is practically insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 19-Methylheneicosanoic acid typically involves the methylation of heneicosanoic acid. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of biocatalysts to introduce the methyl group at the desired position. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 19-Methylheneicosanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Acidic or basic catalysts depending on the desired substitution.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
19-Methylheneicosanoic acid has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of branched fatty acids and their derivatives.
Biology: It serves as a model compound for studying the metabolism and function of branched fatty acids in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of lipid metabolism.
Wirkmechanismus
The mechanism of action of 19-Methylheneicosanoic acid involves its interaction with lipid metabolic pathways. It is believed to modulate the activity of enzymes involved in fatty acid synthesis and degradation. The molecular targets include enzymes such as acetyl-CoA carboxylase and fatty acid synthase. By influencing these pathways, this compound can alter lipid profiles and potentially impact cellular functions .
Vergleich Mit ähnlichen Verbindungen
- 20-Methylheneicosanoic acid
- 19-Methyleicosanoic acid
- 20-Methyldocosanoic acid
Comparison: Compared to these similar compounds, 19-Methylheneicosanoic acid is unique due to its specific branching at the 19th carbon position. This structural difference can influence its physical properties, reactivity, and biological activity. For instance, the position of the methyl group can affect the compound’s melting point, solubility, and interaction with biological membranes .
Eigenschaften
CAS-Nummer |
36332-94-2 |
|---|---|
Molekularformel |
C22H44O2 |
Molekulargewicht |
340.6 g/mol |
IUPAC-Name |
19-methylhenicosanoic acid |
InChI |
InChI=1S/C22H44O2/c1-3-21(2)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22(23)24/h21H,3-20H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
CDGJKEUOLAMVSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



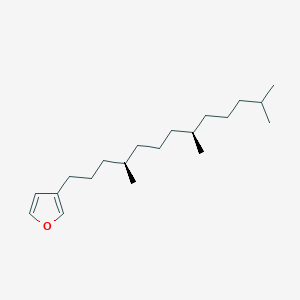

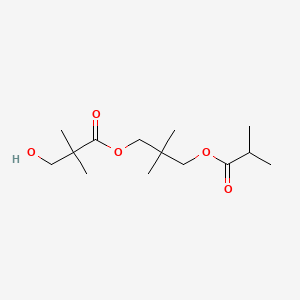
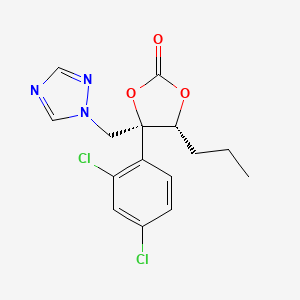
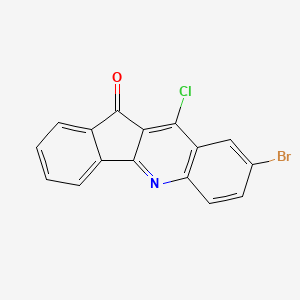
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
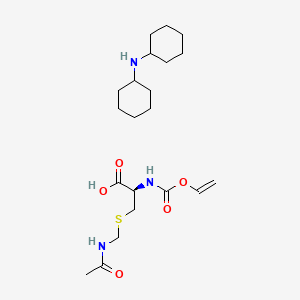
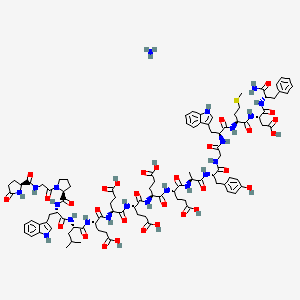
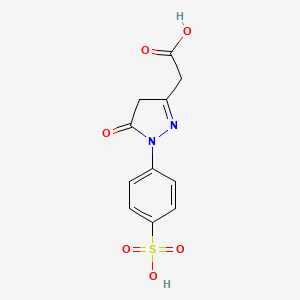
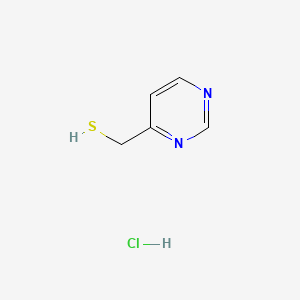
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
